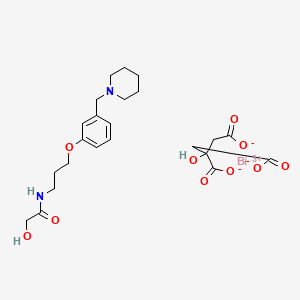
Roxatidine bismuth citrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Roxatidine bismuth citrate is a compound that combines the properties of roxatidine and bismuth citrate. Roxatidine is a histamine H2-receptor antagonist, which helps reduce stomach acid production, while bismuth citrate has bactericidal properties, particularly against Helicobacter pylori. This combination is primarily used for the treatment of gastrointestinal disorders such as peptic ulcers and gastritis.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of roxatidine bismuth citrate involves the reaction of roxatidine acetate with bismuth citrate. The process typically includes dissolving roxatidine acetate in a suitable solvent, followed by the addition of bismuth citrate under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory preparation. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The reaction is carried out in reactors with precise control over temperature, pH, and mixing to ensure consistent quality .
化学反応の分析
Types of Reactions
Roxatidine bismuth citrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the bismuth component, affecting its oxidation state and reactivity.
Substitution: Substitution reactions can occur at the functional groups of roxatidine, leading to the formation of derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of bismuth oxides, while substitution reactions can produce various roxatidine derivatives .
科学的研究の応用
Roxatidine bismuth citrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the interactions between histamine H2-receptor antagonists and bismuth compounds.
Biology: The compound is studied for its effects on bacterial growth, particularly Helicobacter pylori, and its potential use in antimicrobial therapies.
Medicine: this compound is used in the treatment of gastrointestinal disorders, and research is ongoing to explore its potential in treating other conditions such as viral infections.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and formulations .
作用機序
The mechanism of action of roxatidine bismuth citrate involves multiple pathways:
Histamine H2-Receptor Antagonism: Roxatidine blocks histamine H2 receptors on the parietal cells in the stomach, reducing acid secretion.
Bactericidal Action: Bismuth citrate exerts a bactericidal effect on Helicobacter pylori by disrupting its cell wall and inhibiting its enzymes.
Synergistic Effect: The combination of roxatidine and bismuth citrate enhances the overall therapeutic effect, providing both acid suppression and antimicrobial action .
類似化合物との比較
Similar Compounds
Ranitidine Bismuth Citrate: Similar to roxatidine bismuth citrate, ranitidine bismuth citrate combines a histamine H2-receptor antagonist with bismuth citrate for the treatment of gastrointestinal disorders.
Colloidal Bismuth Subcitrate: This compound is used for similar indications but does not include a histamine H2-receptor antagonist.
Bismuth Subsalicylate: Known for its use in treating gastrointestinal issues, it also has bactericidal properties but lacks the acid-suppressing component .
Uniqueness
This compound is unique due to its dual action of acid suppression and bactericidal effect, making it particularly effective in treating conditions associated with Helicobacter pylori infections. Its combination of properties provides a comprehensive approach to managing gastrointestinal disorders .
特性
分子式 |
C23H31BiN2O10 |
|---|---|
分子量 |
704.5 g/mol |
IUPAC名 |
bismuth;2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C17H26N2O3.C6H8O7.Bi/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;7-3(8)1-6(13,5(11)12)2-4(9)10;/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+3/p-3 |
InChIキー |
UDQFPZUHQOHJDH-UHFFFAOYSA-K |
正規SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Bi+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


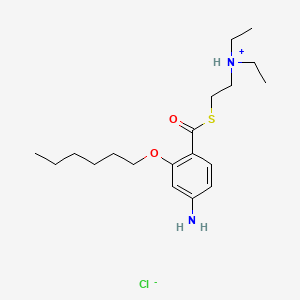
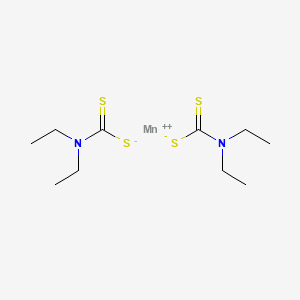
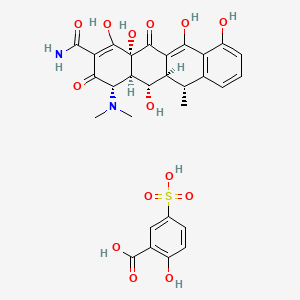

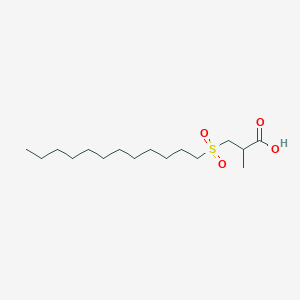
![4-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride](/img/structure/B13735476.png)

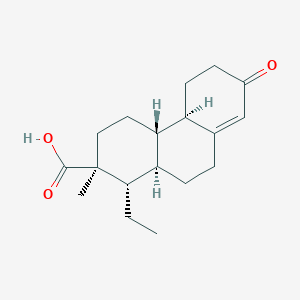
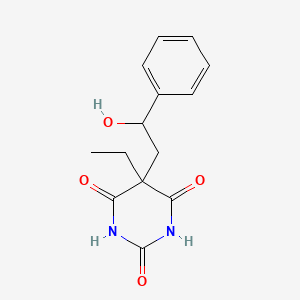
![2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride](/img/structure/B13735496.png)
![ethyl (Z)-3-(2,6-dichloropyridin-3-yl)-3-hydroxy-2-[(E)-1,3-thiazol-2-yliminomethyl]prop-2-enoate](/img/structure/B13735501.png)
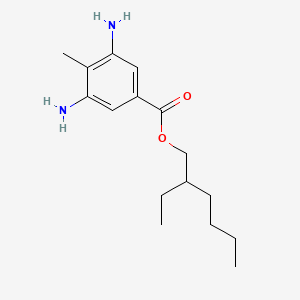
![3,4-dichloro-1,5,6,7-tetrahydro-2H-Cyclopenta[b]pyridin-2-one](/img/structure/B13735527.png)
![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13735532.png)
